4-Formyl-2,6-dimethylphenylboronic acid

説明

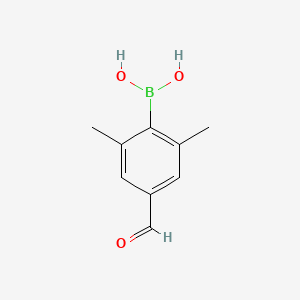

4-Formyl-2,6-dimethylphenylboronic acid (CAS: 1228829-13-7) is a boronic acid derivative characterized by a phenyl ring substituted with a formyl group at the para position (C4) and methyl groups at the ortho positions (C2 and C6). Its molecular formula is C₉H₉BO₃, with a molecular weight of 179.98 g/mol (calculated). This compound is structurally tailored for applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid group’s ability to form stable transition-metal complexes . Additionally, its formyl and methyl substituents influence electronic and steric properties, making it valuable in materials science (e.g., covalent organic frameworks, COFs) and pharmaceutical research .

Structure

2D Structure

特性

IUPAC Name |

(4-formyl-2,6-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJJTEKBMONTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Common Approaches

- Lithiation and Borylation: Directed ortho-lithiation of a substituted aromatic aldehyde followed by quenching with a boron electrophile (e.g., trialkyl borates) to form the boronic acid after hydrolysis.

- Transition Metal-Catalyzed Borylation: Palladium-catalyzed borylation of aryl halides or triflates bearing the desired substituents.

- Direct Borylation of Aromatic C–H Bonds: Using iridium or other catalysts to directly borylate the aromatic ring, though regioselectivity can be challenging.

Detailed Preparation Method from Patent Literature

A highly authoritative source for the preparation of formylphenylboronic acids, including this compound, is the US Patent US6420597B2. This patent describes a process for preparing highly pure formylphenylboronic acids, which can be adapted for the 2,6-dimethyl substituted derivative.

Synthetic Route Summary

- Starting Material: A suitable substituted aryl halide or aryl lithium derivative with 2,6-dimethyl and 4-formyl groups.

- Borylation Step: Reaction with trialkyl borate (e.g., trimethyl borate) under controlled conditions to introduce the boronic acid moiety.

- Hydrolysis: Acidic or aqueous work-up to convert the boronate ester intermediate into the boronic acid.

- Purification: Crystallization or extraction to obtain the highly pure this compound.

Reaction Conditions and Notes

- The process is conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or degradation.

- Temperature control is critical, often maintained at low temperatures (e.g., –78 °C) during lithiation to prevent side reactions.

- Alkaline aqueous solutions (e.g., sodium hydroxide or potassium hydroxide) are used to remove impurities and facilitate purification.

- Solvents such as tetrahydrofuran (THF), toluene, or diethyl ether are commonly employed.

- The patent emphasizes the removal of impurities and the importance of controlling pH during extraction and crystallization to achieve high purity.

Research Findings and Data Table

The following table summarizes key parameters and outcomes from reported preparations of formylphenylboronic acids, adapted for the 2,6-dimethyl derivative where applicable:

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Starting Material | 4-formyl-2,6-dimethylbromobenzene or lithiated derivative | Commercially available or synthesized precursor |

| Borylation Reagent | Trimethyl borate (B(OMe)3) | Common boron source for electrophilic borylation |

| Solvent | Tetrahydrofuran (THF), toluene, or diethyl ether | Anhydrous conditions required |

| Temperature | –78 °C (lithiation), room temperature (borylation) | Low temp prevents side reactions |

| Reaction Time | 1–4 hours | Dependent on scale and reagent reactivity |

| Work-up | Acidic hydrolysis followed by alkaline washing | Removes boronate esters and impurities |

| Purification | Crystallization or extraction | Achieves high purity (>98%) |

| Yield | 60–85% | Varies with scale and exact conditions |

| Purity | >98% (HPLC or NMR confirmed) | Critical for downstream applications |

Analytical and Purity Considerations

- High-Performance Liquid Chromatography (HPLC): Used to confirm purity and detect impurities such as unreacted starting materials or side products.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight and identity.

- pH Control: During purification, maintaining appropriate pH is essential to prevent decomposition or loss of boronic acid functionality.

Summary and Expert Notes

- The preparation of this compound is best achieved via lithiation of a suitably substituted aryl precursor followed by borylation with trialkyl borates.

- Strict control of reaction conditions, especially temperature and atmosphere, is essential to preserve the formyl group and achieve high purity.

- Post-reaction purification involving alkaline washes and crystallization ensures removal of impurities and by-products, crucial for applications requiring high chemical purity.

- The patent US6420597B2 provides a comprehensive methodology that can be adapted for this compound, emphasizing the importance of purification steps to obtain highly pure products suitable for pharmaceutical and synthetic applications.

This detailed analysis consolidates the preparation methods of this compound based on patent literature and chemical principles, providing a professional and authoritative guide for researchers and chemists working with this compound.

化学反応の分析

Types of Reactions: 4-Formyl-2,6-dimethylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Palladium catalysts, aryl or vinyl halides

Major Products:

Oxidation: 4-Carboxy-2,6-dimethylphenylboronic acid

Reduction: 4-Hydroxymethyl-2,6-dimethylphenylboronic acid

Substitution: Various biaryl compounds depending on the halide used.

科学的研究の応用

4-Formyl-2,6-dimethylphenylboronic acid has several applications in scientific research:

作用機序

The mechanism of action of 4-Formyl-2,6-dimethylphenylboronic acid primarily involves its reactivity as a boronic acid. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond .

Molecular Targets and Pathways:

類似化合物との比較

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent-Based Structural Analogues

Table 1: Key Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-Formyl-2,6-dimethylphenylboronic acid | 1228829-13-7 | C₉H₉BO₃ | 179.98 | C4: Formyl; C2/C6: Methyl |

| 4-Methoxy-2,6-dimethylphenylboronic acid | 361543-99-9 | C₉H₁₃BO₃ | 180.01 | C4: Methoxy; C2/C6: Methyl |

| 4-(Hydroxymethyl)phenylboronic acid | Not provided | C₇H₉BO₃ | 151.96 | C4: Hydroxymethyl |

| 4-Fluorophenylboronic acid | 87199-17-5 | C₇H₆BFO₂ | 139.93 | C4: Fluoro |

Key Observations :

- Electronic Effects : The formyl group in this compound is electron-withdrawing, enhancing the electrophilicity of the boronic acid group compared to the electron-donating methoxy group in 4-Methoxy-2,6-dimethylphenylboronic acid . This difference impacts reactivity in cross-coupling reactions.

- Solubility : Hydroxymethyl and methoxy substituents (e.g., 4-(Hydroxymethyl)phenylboronic acid) generally increase water solubility compared to hydrophobic methyl and formyl groups .

Table 2: Functional Comparison

Notable Findings :

- COF Synthesis : The formyl group in this compound enables its use in constructing vinylene-bridged COFs (e.g., DBOV-COF), which exhibit high crystallinity and photocatalytic efficiency in arylboronic acid hydroxylation .

生物活性

4-Formyl-2,6-dimethylphenylboronic acid is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis, and applications in various research areas.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₉B O₂

- Molecular Weight : 161.08 g/mol

- CAS Number : 1951423-28-1

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a versatile building block in organic synthesis.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : 2,6-dimethylphenol and boron reagents.

- Reaction Conditions : The reaction generally requires acidic or basic conditions to facilitate the formation of the boronic acid group.

- Purification : The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. It can act as an electrophile, interacting with nucleophilic sites on proteins and nucleic acids. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds containing boronic acids exhibit anticancer properties. For instance, research has demonstrated that derivatives of boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism suggests that this compound may also possess similar anticancer activities.

| Study | Findings |

|---|---|

| Wang et al. (2021) | Demonstrated that boronic acids can inhibit cancer cell proliferation through proteasome inhibition. |

| Zhang et al. (2020) | Found that phenylboronic acids showed promising results in inducing apoptosis in various cancer cell lines. |

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties. The ability of these compounds to disrupt bacterial cell wall synthesis makes them potential candidates for developing new antibiotics.

| Study | Findings |

|---|---|

| Liu et al. (2019) | Reported that certain boronic acids exhibited significant antibacterial activity against Gram-positive bacteria. |

| Chen et al. (2020) | Found that modifications to the boronic acid structure enhanced its antimicrobial efficacy. |

Case Studies

Several case studies have highlighted the biological activities of related compounds and their implications for drug development:

-

Case Study on Anticancer Properties :

- In a study by Graham (2021), a series of phenylboronic acids were synthesized and evaluated for their anticancer effects on breast cancer cell lines.

- Results indicated that specific modifications to the boron moiety significantly enhanced cytotoxicity.

-

Case Study on Antimicrobial Activity :

- A research team explored the use of boronic acids as potential antibiotics against resistant bacterial strains.

- The study found that certain derivatives were effective against multi-drug resistant strains, suggesting a promising avenue for antibiotic development.

Q & A

Basic: What are the recommended methods for synthesizing 4-Formyl-2,6-dimethylphenylboronic acid in a laboratory setting?

A widely used approach involves the iron-catalyzed oxidation of sterically hindered arylboronic acids. For example, 2,4,6-trimethylphenylboronic acid undergoes selective oxidation at the para-methyl group using an Fe-based catalyst, yielding this compound with 72% efficiency. Key parameters include:

- Catalyst: Iron complexes (e.g., FeCl₃ or Fe(acac)₃) under mild conditions.

- Solvent: Acetonitrile or dichloromethane.

- Oxidant: tert-Butyl hydroperoxide (TBHP) .

Methodological Tip: Monitor reaction progress via TLC or HPLC to avoid over-oxidation.

Basic: What safety precautions are necessary when handling this compound?

Despite conflicting SDS classifications (non-hazardous in vs. toxic in ), adopt stringent protocols:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and full-face shields .

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols.

- First Aid: For skin contact, wash immediately with soap and water; for ingestion, administer activated charcoal and seek medical attention .

Note: Cross-validate safety data with institution-specific guidelines to resolve discrepancies .

Basic: How can researchers achieve high-purity samples through recrystallization?

Slow recrystallization from a 98:2 (v/v) dichloromethane:methanol mixture yields quality crystals suitable for X-ray diffraction. Steps include:

Dissolve crude product in minimal warm DCM.

Add methanol dropwise until cloudiness appears.

Cool to 4°C for 24 hours.

Filter and dry under vacuum .

Validation: Confirm purity via melting point analysis and NMR spectroscopy.

Advanced: How does steric hindrance influence the reactivity of this compound in catalytic oxidation reactions?

The 2,6-dimethyl substituents create steric bulk, which:

- Reduces Reactivity: Slows down undesired side reactions (e.g., boronic acid protodeboronation).

- Enhances Selectivity: Directs oxidation to the para-methyl group, as seen in the conversion of 2,4,6-trimethylphenylboronic acid to the target aldehyde (72% yield) .

Experimental Design: Compare reaction kinetics with non-hindered analogs (e.g., 3,5-dimethylphenylboronic acid) using GC-MS to track byproducts.

Advanced: What analytical techniques are recommended for structural elucidation and quality control?

- X-ray Crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .

- Spectroscopy: ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm aldehyde (δ ~10 ppm) and boronic acid (δ ~8 ppm) protons.

- Purity Assessment: HPLC with a C18 column (acetonitrile/water gradient) to detect impurities below 1% .

Advanced: How can contradictions in safety data (e.g., hazard classification) be resolved?

- Source Evaluation: Compare SDS from multiple vendors (e.g., Sisco Research Laboratories vs. generic suppliers). Prioritize data from manufacturers providing detailed toxicological profiles (e.g., LD₅₀ values) .

- Experimental Testing: Conduct acute toxicity assays (e.g., OECD 423) on model organisms (e.g., zebrafish embryos) to verify in-house safety thresholds.

Advanced: What methodologies assess the bioactivity of derivatives in anticancer research?

- MTT Assay: Evaluate cytotoxicity against cancer cell lines (e.g., A549 lung cancer, HepG2 liver cancer) using IC₅₀ calculations.

- Derivatization: Synthesize analogs (e.g., methyl 4-formyl-2,3-dihydroxy-6-methylbenzoate) via esterification and test for enhanced bioactivity .

Key Finding: Di-depsides derived from lichen metabolites show higher toxicity than mono-depsides, suggesting structural optimization strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。